

# Cross-Validation of FPI-2265 Results with Different Methods

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FPI-1602

Cat. No.: B12414772

[Get Quote](#)

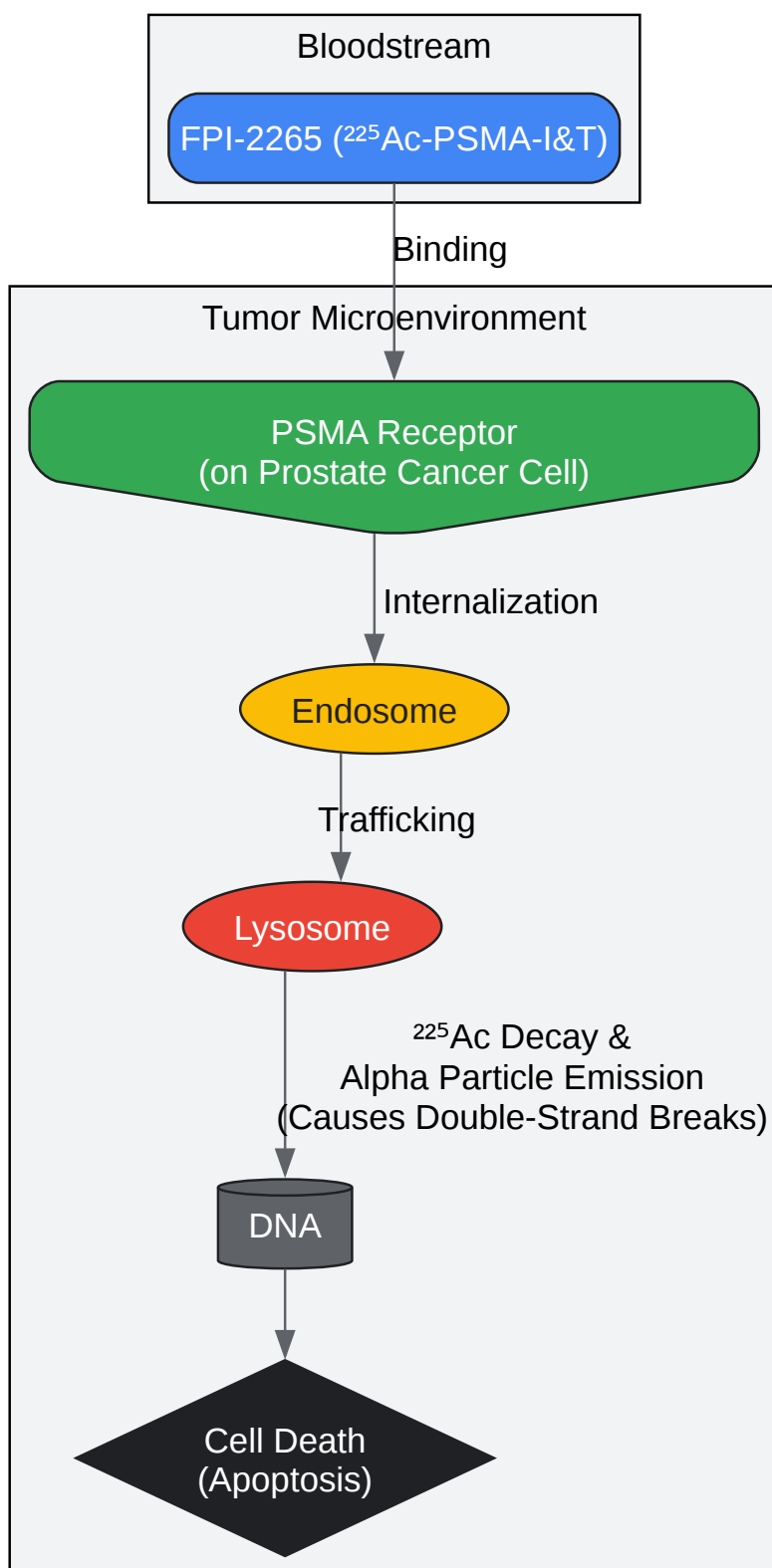
This guide provides a detailed comparison of FPI-2265 with an established alternative, focusing on experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current therapeutic landscape for mCRPC.

## Overview of FPI-2265

FPI-2265 is a targeted alpha therapy that utilizes actinium-225 ( $^{225}\text{Ac}$ ) linked to a prostate-specific membrane antigen (PSMA) targeting molecule.[1][2]  $^{225}\text{Ac}$  emits alpha particles, which have a high linear energy transfer and a short range, enabling potent and localized killing of cancer cells while minimizing damage to surrounding healthy tissue.[1] FPI-2265 is being investigated for patients with mCRPC, including those who have previously been treated with  $^{177}\text{Lu}$ -PSMA therapy.[2][3]

## Signaling Pathway of PSMA-Targeted Radioligand Therapy

The following diagram illustrates the mechanism of action for PSMA-targeted radioligand therapies like FPI-2265.



[Click to download full resolution via product page](#)

Caption: Mechanism of PSMA-targeted alpha therapy.

## Clinical Trial Data and Comparison

FPI-2265 has been evaluated in the Phase 2 TATCIST trial, and is currently under further investigation in the Phase 2/3 AlphaBreak trial.[\[1\]](#)[\[2\]](#)[\[3\]](#) The primary comparator for FPI-2265 is <sup>177</sup>Lu-PSMA therapy, a beta-emitting radioligand therapy already in clinical use.

**Table 1: Comparison of Efficacy Data**

Parameter	FPI-2265 (TATCIST Trial - Interim Data)	Lutetium-177-PSMA Therapy (Typical Reported Ranges)
Patient Population	Heavily pretreated mCRPC, including patients with prior <sup>177</sup> Lu-PSMA therapy <a href="#">[2]</a>	mCRPC patients, typically prior to or after chemotherapy
PSA50 Response Rate (≥50% decline)	50% overall (n=20) <a href="#">[2]</a>	40-60%
	61% in <sup>177</sup> Lu-naïve patients <a href="#">[2]</a>	
	42% in <sup>177</sup> Lu-treated patients <a href="#">[2]</a>	
RECIST Response Rate	Meaningful improvements observed <a href="#">[2]</a>	Varies by study
Bone Disease Progression	Meaningful improvements observed <a href="#">[2]</a>	Varies by study

Note: Data for <sup>177</sup>Lu-PSMA therapy is aggregated from multiple studies and presented as a typical range for comparison. Direct head-to-head trial data is limited.

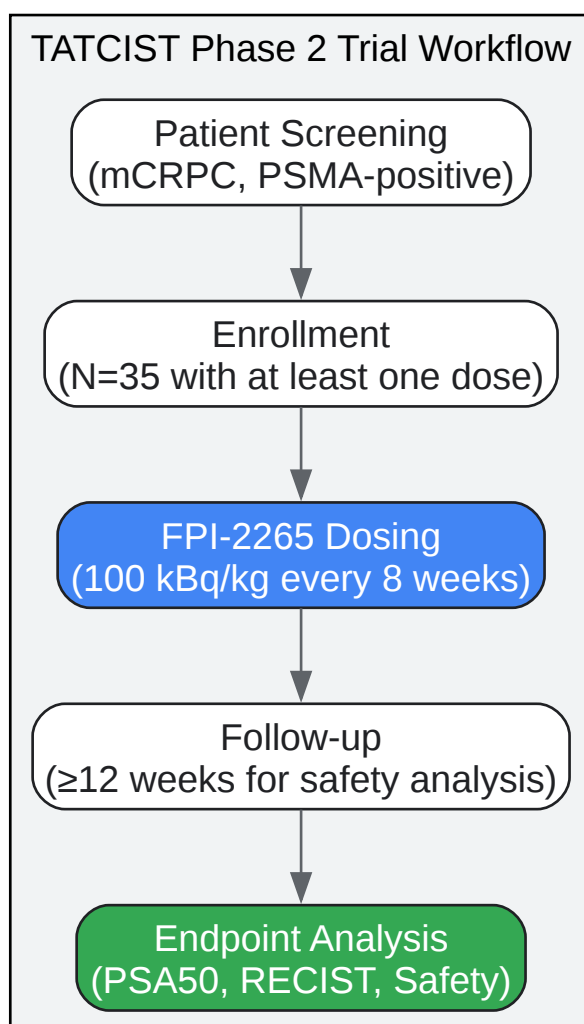
**Table 2: Comparison of Safety Profiles**

Adverse Event Profile	FPI-2265 (TATCIST Trial - Interim Data)	Lutetium-177-PSMA Therapy
Common Treatment-Related Adverse Events (TRAEs)	Predominantly Grade 1 or 2[2]	Dry mouth, nausea, fatigue, myelosuppression
Discontinuation due to TRAEs	3 out of 25 patients (12%)[2]	Varies by study
Hematological Toxicity	Pre-administration of cold antibody may reduce hematological toxicity[4]	A known side effect, requires monitoring

## Experimental Protocols

### TATCIST Trial (NCT05219500) Workflow

The TATCIST trial is a Phase 2 study designed to evaluate the efficacy and safety of FPI-2265 in patients with mCRPC.

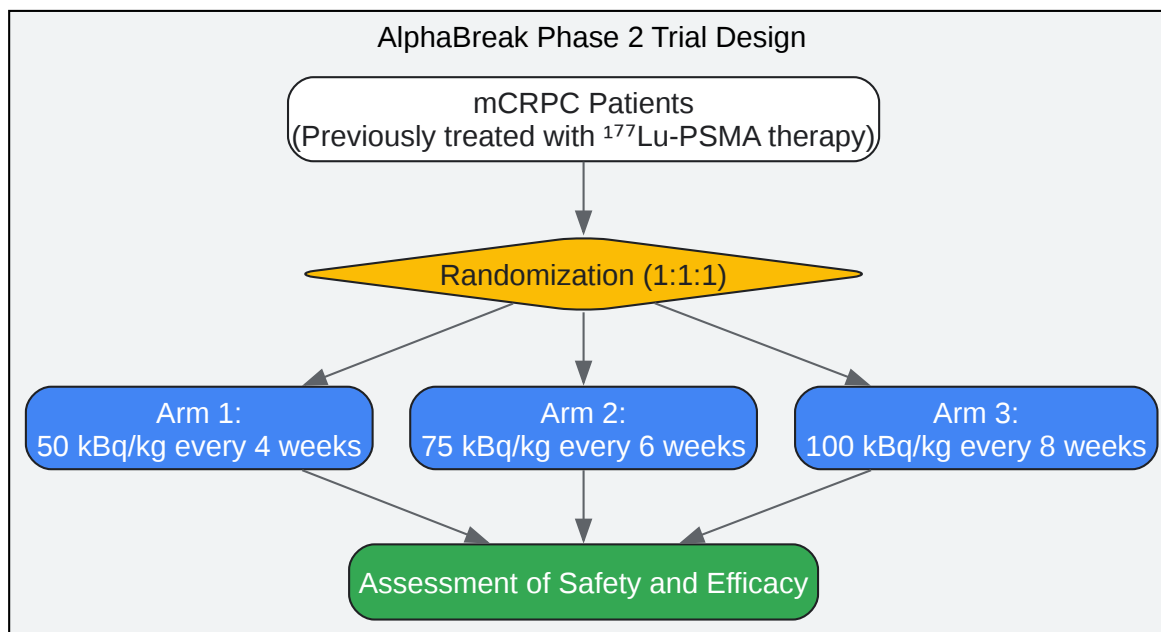


[Click to download full resolution via product page](#)

Caption: Workflow of the TATCIST clinical trial.

## AlphaBreak Trial (NCT06402331) Design

The AlphaBreak trial is a Phase 2/3 study to further evaluate the safety and efficacy of FPI-2265, particularly exploring different dosing regimens.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

Caption: Dosing arms of the AlphaBreak trial.

## Conclusion

Interim data from the TATCIST trial suggests that FPI-2265 has a manageable safety profile and demonstrates compelling clinical activity in heavily pretreated mCRPC patients, including those who have progressed after  $^{177}\text{Lu}$ -PSMA therapy.[2] The PSA50 response rates are encouraging and suggest FPI-2265 could be a valuable treatment option. The ongoing AlphaBreak trial will provide more definitive data on the optimal dosing regimen and further establish the efficacy and safety of FPI-2265 in this patient population. Further head-to-head comparisons with other treatments will be crucial for precisely defining its role in the mCRPC treatment landscape.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. targetedonc.com [targetedonc.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Fusion Pharmaceuticals Initiates Phase 2 AlphaBreak Trial of FPI-2265 in Metastatic Prostate Cancer [synapse.patsnap.com]
- 4. Fusion Pharmaceuticals Announces Second Quarter 2023 Financial Results and Clinical Program Updates - BioSpace [biospace.com]
- To cite this document: BenchChem. [Cross-Validation of FPI-2265 Results with Different Methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414772#cross-validation-of-fpi-1602-results-with-different-methods]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)